Diethyl N-benzylimidocarbonate

Lipophilicity LogP Chromatography

Diethyl N-benzylimidocarbonate (CAS 6263-03-2, molecular formula C12H17NO2, molecular weight 207.27 g/mol) is a carbonimidic acid diester bearing an N-benzyl substituent. It functions as a protected amine equivalent and synthetic intermediate for constructing pharmaceutical and agrochemical building blocks.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 6263-03-2
Cat. No. B13800869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl N-benzylimidocarbonate
CAS6263-03-2
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOC(=NCC1=CC=CC=C1)OCC
InChIInChI=1S/C12H17NO2/c1-3-14-12(15-4-2)13-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
InChIKeyQSRFFNPQGDHQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl N-benzylimidocarbonate (CAS 6263-03-2) – Core Chemical Identity and Procurement Baseline


Diethyl N-benzylimidocarbonate (CAS 6263-03-2, molecular formula C12H17NO2, molecular weight 207.27 g/mol) is a carbonimidic acid diester bearing an N-benzyl substituent [1]. It functions as a protected amine equivalent and synthetic intermediate for constructing pharmaceutical and agrochemical building blocks . Its structure features a central C=N bond flanked by two ethoxy groups and an N-benzyl moiety, classifying it within the broader imidocarbonate family but distinguished by the presence of the benzyl group, which introduces specific physicochemical and reactivity handles.

Protected amine synthon Benzyl-based orthogonal handle cleavable by hydrogenolysis or dissolving‑metal reduction, suitable for multi‑step heterocycle synthesis.
Extraction & purification Lipophilic and zero hydrogen‑bond donor profile supports efficient liquid‑liquid extraction and predictable reversed‑phase HPLC retention.

Why Unsubstituted or N-Alkyl Imidocarbonates Cannot Be Simply Interchanged for Diethyl N-benzylimidocarbonate


Within the imidocarbonate class, the N-substituent dictates lipophilicity, hydrogen-bonding capacity, rotational freedom, and the availability of orthogonal deprotection chemistries. Diethyl N-benzylimidocarbonate carries a benzyl group that imparts a computed XLogP3 of 3.0, zero hydrogen-bond donor capacity, and six rotatable bonds [1]. In contrast, the parent diethyl imidocarbonate (CAS 2812-77-3) exposes an N–H donor, altering solubility and chromatographic behavior. Analogous N-alkyl or N-aryl imidocarbonates differ markedly in logP, steric bulk, and electronic character, which affect reaction rates, extraction efficiency, and crystallinity. Procurement without recognizing these quantified property gaps can lead to failed syntheses, unexpected purification challenges, or the inability to execute a planned orthogonal deprotection sequence [2].

Lipophilicity mismatch
Unsubstituted or N‑alkyl imidocarbonates may exhibit substantially lower logP, altering extraction efficiency and chromatographic retention order.
Hydrogen‑bond donor difference
Presence or absence of an N–H donor impacts self‑association, solubility in polar aprotic solvents, and normal‑phase peak shape.
Conformational flexibility gap
Higher rotatable bond count may reduce crystallization probability, favoring chromatographic isolation over recrystallization.

Quantitative Differential Evidence for Diethyl N-benzylimidocarbonate (CAS 6263-03-2) Against Closest Analogs


Lipophilicity (XLogP3) as a Predictor of Extraction and Chromatographic Retention

Diethyl N-benzylimidocarbonate exhibits a computed XLogP3 of 3.0, while the unsubstituted parent diethyl imidocarbonate has a predicted logP of approximately 0.5–0.8 (class-level estimate based on fragment contributions) [1]. This logP difference of ~2.2–2.5 log units translates to an approximately 100–300-fold higher octanol-water partition coefficient for the benzyl derivative, directly impacting extraction efficiency and reversed-phase HPLC retention [2].

Lipophilicity (XLogP3)
Class‑level inference
Δ logP ≈ 2.2–2.5; >100‑fold higher partitioning for N‑benzyl derivative
Extraction and RP‑HPLC retention may differ substantially; solvent and gradient design must account for lipophilicity gap.
Comparator logP estimated by fragment addition; experimental verification recommended.
Lipophilicity LogP Chromatography

Hydrogen-Bond Donor Count as a Determinant of Solution-Phase Aggregation and Purification Behavior

Diethyl N-benzylimidocarbonate possesses zero hydrogen-bond donor (HBD) atoms, whereas the unsubstituted diethyl imidocarbonate carries one N–H donor [1]. The absence of an H-bond donor eliminates the possibility of self-association via N–H···N or N–H···O hydrogen bonds, reducing the tendency toward dimerization or oligomerization in aprotic solvents. This difference can be quantified by Abraham's hydrogen-bond acidity parameter A, which is 0 for the benzyl compound and estimated at ~0.10–0.15 for the N–H analog [2].

H‑Bond Donor Count
Class‑level inference
0 HBD (target) vs 1 HBD (parent); Abraham A ≈ 0 vs 0.10–0.15
Absence of H‑bond donor may reduce aggregation and gel formation, improving normal‑phase chromatography.
Abraham A estimated via fragment scheme; class‑level inference.
Hydrogen bonding Aggregation Crystallization

Rotatable Bond Count and Conformational Entropy for Crystallization Feasibility

The target compound contains 6 rotatable bonds, compared to 2 rotatable bonds for diethyl imidocarbonate and 4 for diethyl N-methylimidocarbonate [1]. Higher rotatable bond count corresponds to greater conformational entropy in solution, which typically disfavors spontaneous crystallization and necessitates different purification strategies (e.g., chromatography vs. recrystallization). The difference of 4 additional rotatable bonds relative to the parent compound is predicted to reduce the probability of obtaining crystalline material by approximately 30–50% based on published correlations between rotatable bond number and crystallization success rates in small-molecule libraries [2].

Rotatable Bonds
Class‑level inference
6 rot. bonds (target) vs 2 (parent); Δ = 4
∼30–50% lower crystallization probability based on correlative models; chromatography may be default isolation.
Correlative framework from small‑molecule library analysis; crystallization outcomes remain system‑dependent.
Conformational flexibility Crystallization Rotatable bonds

High-Value Application Scenarios Where Diethyl N-benzylimidocarbonate's Differentiated Properties Are Decisive


Orthogonal Amine Protection in Multi-Step Heterocycle Synthesis

When a synthetic sequence requires an amine protecting group that is stable to acidic and basic conditions but removable by catalytic hydrogenolysis or dissolving-metal reduction, the benzyl moiety of diethyl N-benzylimidocarbonate provides the necessary orthogonal handle . Its computed XLogP3 of 3.0 ensures efficient extractive work-up after each step, reducing cross-contamination from aqueous-soluble by-products [1].

Precursor for N-Benzyl Carbamate Formation via Selective Alkoxycarbonyl Cleavage

Electrochemical studies on analogous N-benzyl imidodicarbonates demonstrate that the benzyloxycarbonyl (Z) group undergoes selective cathodic cleavage at potentials of –2.83 to –2.9 V vs. SCE, distinct from other carbamate protecting groups [2]. This suggests that diethyl N-benzylimidocarbonate could serve as a precursor for generating N-benzyl carbamates under controlled potential electrolysis, a strategy inaccessible to non-benzylated imidocarbonates.

Building Block for Lipophilic Pharmaceutical Intermediates Requiring Chromatographic Purification

With a topological polar surface area of 30.8 Ų and zero H-bond donors, the compound exhibits high predicted permeability and strong reversed-phase retention, making it suitable for intermediates destined for lipophilic drug scaffolds where intermediates are routinely purified by preparative HPLC [1]. Its physical form as a liquid (boiling point ~266 °C) also supports solvent-free handling in high-concentration reaction setups.

Application
Selection Property
Validation Focus
Orthogonal amine protection in heterocycle synthesis
Benzyl‑based orthogonal handle (hydrogenolytic cleavage)
Verify stability to reaction conditions and cleavage selectivity
N‑Benzyl carbamate formation via electrochemistry
Selective cathodic cleavage profile distinct from other carbamates
Confirm electrochemical behavior and carbamate yield under controlled potential
Lipophilic intermediate for preparative HPLC purification
High lipophilicity & zero HBD driving strong reversed‑phase retention
Assess preparative HPLC retention and purity profile
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